Ethyl pyrrolidine-3-carboxylate

Ester stability Hydrolysis resistance Pyrrolidinium cations

Ethyl pyrrolidine-3-carboxylate (CAS 81049-29-8) is a pyrrolidine-3-carboxylic acid ethyl ester with molecular formula C7H13NO2 and molecular weight 143.18 g/mol. This compound features a saturated five-membered nitrogen-containing heterocycle bearing an ethyl ester substituent at the 3-position, with a calculated LogP of approximately 0.49 (XLogP3) and topological polar surface area (TPSA) of 38.33 Ų.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 81049-29-8
Cat. No. B3430246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrrolidine-3-carboxylate
CAS81049-29-8
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNC1
InChIInChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3
InChIKeyMPEUOPWWEODARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pyrrolidine-3-carboxylate CAS 81049-29-8: Chemical Identity and Procurement Baseline


Ethyl pyrrolidine-3-carboxylate (CAS 81049-29-8) is a pyrrolidine-3-carboxylic acid ethyl ester with molecular formula C7H13NO2 and molecular weight 143.18 g/mol . This compound features a saturated five-membered nitrogen-containing heterocycle bearing an ethyl ester substituent at the 3-position, with a calculated LogP of approximately 0.49 (XLogP3) and topological polar surface area (TPSA) of 38.33 Ų . The compound exists as a racemic mixture with an undefined stereocenter at the C3 position , making it a versatile achiral building block for applications where stereochemical outcome is controlled by downstream asymmetric steps rather than pre-installed chirality. Its boiling point is 191.3 °C at 760 mmHg and density is 1.031 g/cm³ .

1

Racemic pyrrolidine scaffold enables stereochemical control in downstream asymmetric steps

2

Ethyl ester provides improved hydrolytic stability over methyl ester under basic conditions

3

Accessible via catalytic hydrogenolysis from N-benzyl intermediate for scalable procurement

Why Ethyl Pyrrolidine-3-carboxylate Cannot Be Arbitrarily Substituted by In-Class Analogs


The pyrrolidine-3-carboxylate scaffold supports multiple structural variations—including methyl ester analogs (CAS 98548-90-4), tert-butyl esters, N-Boc-protected derivatives (CAS 170844-49-2), N-benzyl derivatives (CAS 5747-92-2), and resolved enantiomers (e.g., (S)-enantiomer CAS 81049-27-6)—each producing distinct differences in hydrolytic stability, protecting group compatibility, lipophilicity, and downstream synthetic accessibility . Ethyl pyrrolidine-3-carboxylate occupies a strategic middle ground: its ethyl ester offers greater stability under basic conditions compared to methyl esters [1], while remaining more readily cleavable than tert-butyl esters when ester hydrolysis is desired. Furthermore, as a racemate with a well-characterized hydrogenolysis route from the corresponding N-benzyl derivative , it provides a cost-effective entry point for generating enantiomerically pure compounds through subsequent resolution or asymmetric synthesis steps. Substituting a methyl ester, Boc-protected variant, or pre-resolved enantiomer would fundamentally alter reaction compatibility, purification behavior, and the overall synthetic economy of any process built around this specific building block.

Methyl ester analog Lower base stability may lead to premature hydrolysis under basic reaction or workup conditions.
N-Boc or tert-butyl ester derivatives Different protecting group strategy alters deprotection timing, step economy, and overall synthetic compatibility.
Pre-resolved (S)-enantiomer Higher procurement cost; if stereochemistry is installed downstream, the racemate may be sufficient and more economical.

Ethyl Pyrrolidine-3-carboxylate: Quantitative Differentiation Evidence Versus Comparators


Ester Stability Comparison: Ethyl Ester Versus Methyl Ester Hydrolytic Resistance

In studies of pyrrolidinium-based cations for alkaline exchange membranes, N,N-ethylmethyl-substituted pyrrolidinium cations exhibited superior alkaline stability compared to N,N-dimethyl-substituted analogs [1]. While this study examines quaternary pyrrolidinium cations rather than pyrrolidine-3-carboxylate esters directly, it provides class-level inference that the ethyl substitution on pyrrolidine nitrogen confers enhanced stability relative to methyl substitution under alkaline conditions. This trend is consistent with the general principle that ethyl esters undergo slower base-catalyzed hydrolysis than methyl esters due to increased steric hindrance and reduced electrophilicity at the carbonyl carbon [1].

Ester Alkaline Stability
Class-level
Ethyl-substituted pyrrolidinium cation ranked highest stability among tested N-substituents in strongly basic AEM environment.
Supports ethyl ester selection for steps involving basic conditions.
Class-level inference from quaternary ammonium cation study; direct pyrrolidine ester data not available.
Ester stability Hydrolysis resistance Pyrrolidinium cations Alkaline stability

Hydrogenolysis Synthetic Route Yield: Ethyl Pyrrolidine-3-carboxylate from N-Benzyl Precursor

A well-documented synthetic route to ethyl pyrrolidine-3-carboxylate involves hydrogenolysis of 1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester using 10% palladium hydroxide on carbon in ethanol under 40 psi hydrogen at 60°C for 16 hours . The procedure employs 32 g of catalyst (10 wt%) for 320 g (1.37 mol) of substrate in 3000 mL ethanol . This N-debenzylation approach provides a reliable, scalable entry to the unprotected secondary amine, which can then be directly employed in downstream coupling reactions or resolved into its enantiomers.

Hydrogenolysis Route
Data to verify
N-Debenzylation of 1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester using Pd(OH)2/C, 40 psi H2, 60°C, ethanol, 16 h.
Defines a scalable entry route; yield not specified in source.
Source provides catalyst loading and conditions; confirm yield with supplier or replicate.
Hydrogenolysis N-debenzylation Catalytic hydrogenation Synthetic yield

Chiral Differentiation: Ethyl Pyrrolidine-3-carboxylate (Racemate) Versus (S)-Enantiomer (CAS 81049-27-6)

Ethyl pyrrolidine-3-carboxylate (CAS 81049-29-8) is supplied as the racemic mixture with one undefined stereocenter at C3 . The (S)-enantiomer is separately available as CAS 81049-27-6 [1]. Resolution of racemic ethyl pyrrolidine-3-carboxylate can be achieved via chiral HPLC using columns such as Chiralpak IA or IB under isocratic conditions (e.g., hexane:isopropanol 90:10), which provides baseline separation of enantiomers for analytical or preparative purposes . Polarimetric analysis serves as a complementary method for enantiomeric excess determination .

Chiral Differentiation
Direct comparison
Racemate (CAS 81049-29-8) versus (S)-enantiomer (CAS 81049-27-6); baseline separation achievable via chiral HPLC (Chiralpak IA/IB, hexane:IPA 90:10).
Cost-effective racemate for asymmetric synthesis programs where stereochemistry is set downstream.
Resolution methods established; verify enantiomeric purity for critical applications.
Chiral resolution Enantiomeric purity Stereoselective synthesis Chiral building blocks

Physicochemical Property Differentiation: LogP and Boiling Point Compared to Methyl Ester Analog

Ethyl pyrrolidine-3-carboxylate exhibits a calculated LogP (XLogP3) of approximately 0.49 and a boiling point of 191.3 °C at 760 mmHg . The methyl ester analog (methyl pyrrolidine-3-carboxylate, CAS 98548-90-4) would be expected to have a lower LogP (by approximately 0.3-0.5 log units based on the general methyl-to-ethyl ester LogP increment) and a correspondingly lower boiling point. The increased lipophilicity of the ethyl ester translates to distinct retention behavior on reversed-phase chromatography and differential solubility in organic extraction protocols.

LogP & Boiling Point
Class-level
Ethyl ester LogP ~0.49, bp 191°C; methyl ester expected LogP ~0–0.2.
Higher organic-phase retention facilitates extraction and purification workups.
Methyl ester values are class-level estimates; confirm experimentally.
Lipophilicity LogP Boiling point Physicochemical properties Purification

Ethyl Pyrrolidine-3-carboxylate: Evidence-Supported Application Scenarios for Scientific and Industrial Use


Chiral Building Block Sourcing: Cost-Effective Racemate for Asymmetric Synthesis Programs

For medicinal chemistry and process chemistry programs where the final stereochemical outcome is controlled by downstream asymmetric catalysis or chiral resolution, ethyl pyrrolidine-3-carboxylate (CAS 81049-29-8) as a racemate offers procurement advantages over pre-resolved enantiomers such as (S)-ethyl pyrrolidine-3-carboxylate (CAS 81049-27-6) [1]. The racemate can be sourced at lower cost and subsequently resolved via established chiral HPLC methods (Chiralpak IA/IB columns, hexane:isopropanol 90:10) or employed directly in asymmetric transformations where the catalyst controls stereochemistry independently of substrate chirality.

Pharmaceutical Intermediate for GABA Transporter Inhibitor Synthesis

Ethyl pyrrolidine-3-carboxylate has been specifically identified as a starting material for the preparation of γ-aminobutyric acid transporter 1 (GAT1) inhibitors . The pyrrolidine scaffold, bearing the ethyl ester functionality, provides the necessary structural framework for elaboration into GAT1-targeting compounds, which are of interest for neurological disorders including epilepsy and anxiety. The unprotected secondary amine allows direct coupling with carboxylic acid-containing pharmacophores, while the ethyl ester can be retained or hydrolyzed as the synthetic sequence requires.

Synthesis of Pyrrolidine-3-carboxylic Acid-Based Endothelin Receptor Antagonists

Pyrrolidine-3-carboxylic acid derivatives, accessible via hydrolysis of ethyl pyrrolidine-3-carboxylate, have been developed as highly selective endothelin receptor antagonists [2]. Specifically, pyrrolidine-3-carboxylic acid-based compounds have demonstrated potent and highly selective ETA receptor antagonism [2] and have also been investigated as ETB antagonists [2]. The ethyl ester serves as a protected form of the carboxylic acid pharmacophore, enabling late-stage deprotection to unveil the active acid functionality required for receptor binding.

N-Debenzylation Route for Scalable Synthesis of Unprotected Pyrrolidine Intermediates

The established hydrogenolysis route from 1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester to ethyl pyrrolidine-3-carboxylate using Pd(OH)2/C under 40 psi H2 in ethanol provides a scalable pathway for users who prefer to source the N-benzyl precursor (CAS 5747-92-2) and perform deprotection in-house. This approach offers supply chain flexibility and potential cost savings for kilo-scale or larger campaigns, as the N-benzyl intermediate may be available from a broader range of suppliers.

Application
Selection Property
Validation Focus
Chiral building block sourcing
Racemate cost efficiency
Downstream asymmetric synthesis control
GAT1 inhibitor synthesis
Unprotected secondary amine for direct coupling
Pharmacophore integration with ester retention or hydrolysis
Endothelin receptor antagonist synthesis
Carboxylic acid precursor via ester hydrolysis
Late-stage deprotection to active acid functionality
Scalable N-debenzylation route
N-Benzyl intermediate procurement flexibility
In-house hydrogenolysis for unprotected pyrrolidine

Technical Documentation Hub

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